5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds with similar structures and functional groups are often explored for their synthesis capabilities and chemical reactivity. For example, the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids demonstrates the use of selective nucleophilic chemistry to generate libraries of drug-like isoxazoles (Robins et al., 2007). This indicates the potential of the compound for synthesizing novel chemical entities with possible pharmaceutical applications.
Proton Transfer and Hydrogen Bonding
The study of proton-transfer compounds with sulfamethazine reveals intricate hydrogen bonding patterns and structural characteristics, suggesting the compound's utility in creating complex molecular architectures (Smith & Wermuth, 2013). This can be relevant in the development of materials science, particularly in the design of novel organic frameworks with specific properties.
Biological Applications
Although direct applications in biological contexts for this specific compound are not provided, studies on related structures highlight the importance of sulfamoyl and carboxylic acid functionalities. For instance, sulfenic acids are key intermediates in enzyme catalysis and can serve as redox sensors (Charles et al., 2007). This insight suggests potential research avenues into the compound's role in biochemical pathways or as part of redox-sensitive probes.
Catalytic and Material Science Applications
Compounds featuring sulfamoyl groups are explored for their catalytic applications, as evidenced by studies on sulfamoyl azides (Culhane & Fokin, 2011). Additionally, the presence of benzoic acid derivatives in materials science, particularly in the development of proton exchange membranes, underscores the potential for the compound to contribute to advancements in energy technologies (Wang et al., 2015).
Properties
IUPAC Name |
5-[[2-(2,6-dimethylanilino)-2-oxoethyl]sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-11-7-8-14(9-15(11)18(22)23)26(24,25)19-10-16(21)20-17-12(2)5-4-6-13(17)3/h4-9,19H,10H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZBFQELSNDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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